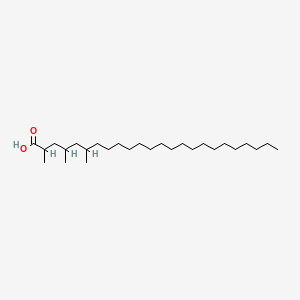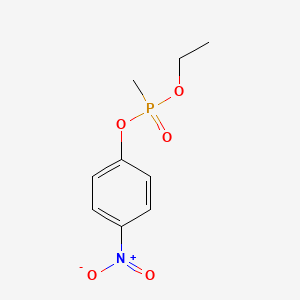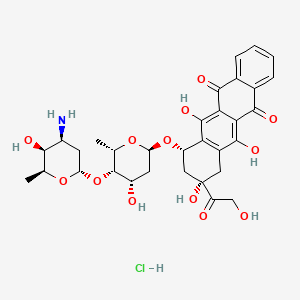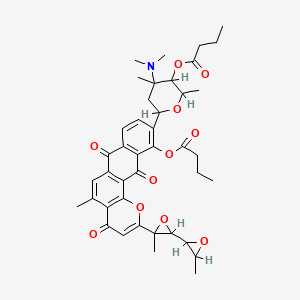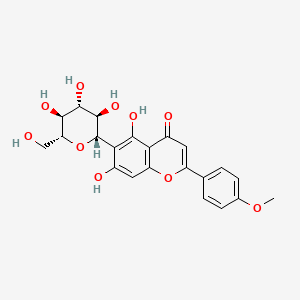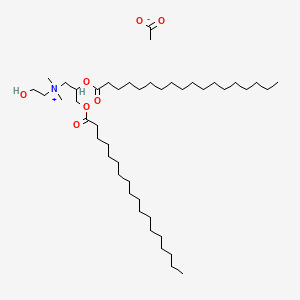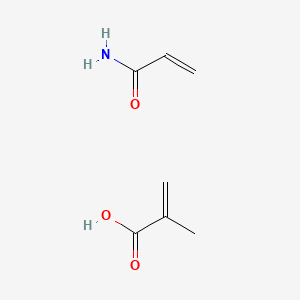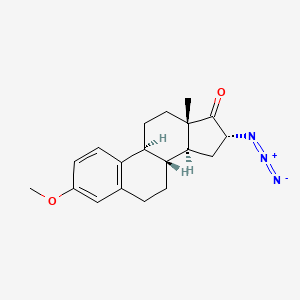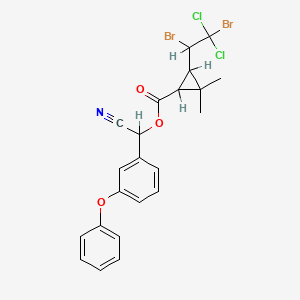
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a fluorine atom at the 5-position and an acetyl group at the 3-position of the pyrimidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and acetic anhydride.
Acetylation: The 5-fluorouracil undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
Scientific Research Applications
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its use in the synthesis of other pharmaceutical compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in cancer cells. The fluorine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar pyrimidinedione structure but lacks the acetyl group.
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-: Similar structure but without the acetyl group at the 3-position.
Uniqueness
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione is unique due to the presence of both the fluorine atom and the acetyl group, which contribute to its distinct chemical properties and enhanced biological activity. The combination of these functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75410-15-0 |
|---|---|
Molecular Formula |
C6H5FN2O3 |
Molecular Weight |
172.11 g/mol |
IUPAC Name |
3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5FN2O3/c1-3(10)9-5(11)4(7)2-8-6(9)12/h2H,1H3,(H,8,12) |
InChI Key |
JUZNVIUTDSYVKA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=CNC1=O)F |
Canonical SMILES |
CC(=O)N1C(=O)C(=CNC1=O)F |
Synonyms |
3-acetyl-5-fluorouracil 3-acetyl-5-FU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214763.png)
